cyclopropyl(1,3-thiazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

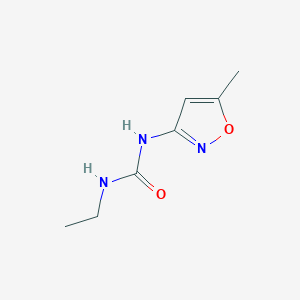

Cyclopropyl(1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C7H9NOS. It has a molecular weight of 155.22 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of thiazole derivatives, such as cyclopropyl(1,3-thiazol-2-yl)methanol, often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these challenges, eco-friendly methods like microwave irradiation techniques are commonly used .Molecular Structure Analysis

The molecular structure of cyclopropyl(1,3-thiazol-2-yl)methanol is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2 .Chemical Reactions Analysis

Thiazoles, including cyclopropyl(1,3-thiazol-2-yl)methanol, have been found to have diverse biological activities . They have been used in the synthesis of various compounds acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

Cyclopropyl(1,3-thiazol-2-yl)methanol is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Safety and Hazards

Cyclopropyl(1,3-thiazol-2-yl)methanol is classified as a dangerous substance. It can cause severe skin burns and eye damage . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions for cyclopropyl(1,3-thiazol-2-yl)methanol and similar compounds could involve further exploration of their diverse biological activities . This could lead to the development of new compounds with lesser side effects and broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopropyl(1,3-thiazol-2-yl)methanol involves the reaction of cyclopropylmethyl bromide with 1,3-thiazole-2-thiol in the presence of a base to form cyclopropyl(1,3-thiazol-2-yl)methanethiol, which is then oxidized to the desired product using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.", "Starting Materials": [ "Cyclopropylmethyl bromide", "1,3-Thiazole-2-thiol", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide or m-chloroperbenzoic acid)" ], "Reaction": [ "Step 1: Cyclopropylmethyl bromide is reacted with 1,3-thiazole-2-thiol in the presence of a base (e.g. sodium hydroxide) to form cyclopropyl(1,3-thiazol-2-yl)methanethiol.", "Step 2: Cyclopropyl(1,3-thiazol-2-yl)methanethiol is oxidized using an oxidizing agent (e.g. hydrogen peroxide or m-chloroperbenzoic acid) to form cyclopropyl(1,3-thiazol-2-yl)methanol." ] } | |

Número CAS |

1211507-79-7 |

Nombre del producto |

cyclopropyl(1,3-thiazol-2-yl)methanol |

Fórmula molecular |

C7H9NOS |

Peso molecular |

155.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.